molecular formula C19H16N4O3S3 B3205111 N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040640-15-0

N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Cat. No. B3205111
CAS RN: 1040640-15-0
M. Wt: 444.6 g/mol
InChI Key: MEEPTXLRJHKYRZ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl and thiazol-4-yl compounds are often used in the development of fluorescent probes . For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .


Synthesis Analysis

Bidentate monoanionic ligands 2-(benzo[d]thiazol-2-yl) phenol (La), 2-(benzo[d]thiazol-2-yl)-6-methylphenol (Lb), 2-(benzo[d]thiazol-2-yl)-6-tert-butyl-4-methylphenol (Lc), 2-(benzo[d]thiazol-2-yl)-6-chlorophenol (Ld), and 2-(benzo[d]thiazol-2-yl)-4-chlorophenol (Le) have been synthesized .


Molecular Structure Analysis

The molecular structures of La, 2b, 2c, 3b, 3c, and 4b have been characterized by single-crystal X-ray diffraction analyses .


Chemical Reactions Analysis

When activated by excess methylaluminoxane (MAO), 2b and 2c, 3a–3e, and 4b can be used as catalysts for ethylene polymerization and exhibit moderate to good activities .

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has potential applications in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is not yet fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that plays a role in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to protect neurons from oxidative stress and apoptosis by reducing the production of reactive oxygen species and increasing the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages and limitations for lab experiments. One advantage is its potential as a multi-targeted agent, as it can inhibit the activity of multiple enzymes and signaling pathways. Another advantage is its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and apoptosis. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several potential future directions for research on N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide. One direction is to further investigate its potential as an anti-cancer agent, as it has shown promising results in vitro. Another direction is to investigate its potential as an anti-inflammatory agent, as it has shown potential in animal models. Additionally, further research could be conducted on its potential as a neuroprotective agent, as it has shown promising results in protecting neurons from oxidative stress and apoptosis.

properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c24-17(22-18-21-15-8-4-5-9-16(15)28-18)11-10-13-12-27-19(20-13)23-29(25,26)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEPTXLRJHKYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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